N-Butyl-2-chloropyrimidin-4-amine
Overview
Description
N-Butyl-2-chloropyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a butyl group at the nitrogen atom and a chlorine atom at the second position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with butylamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
2-chloropyrimidine+butylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Reduced derivatives such as dihydropyrimidines.
Scientific Research Applications
N-Butyl-2-chloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-2-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the butyl group.
N-tert-Butyl-2-chloropyrimidin-4-amine: Similar structure with a tert-butyl group instead of a butyl group.
2,4-Dichloropyrimidine: Contains two chlorine atoms but no butyl group.
Uniqueness: N-Butyl-2-chloropyrimidin-4-amine is unique due to the presence of both a butyl group and a chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N-butyl-2-chloropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-5-10-7-4-6-11-8(9)12-7/h4,6H,2-3,5H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFFMNKFRZEFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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